molecular formula C62H86N12O16 B13797908 Actinomycin d-[3h(g)]

Actinomycin d-[3h(g)]

Cat. No.: B13797908
M. Wt: 1428.1 g/mol
InChI Key: RJURFGZVJUQBHK-RRSMDJEXSA-N
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Chemical Reactions Analysis

Structural Characteristics

Actinomycin d-[3h(g)] shares the same phenoxazinone chromophore and cyclic peptide structure as actinomycin D, with tritium isotopes incorporated at specific positions. Key structural features include:

Property Value Source
Molecular FormulaC₆₂H₈₆N₁₂O₁₆ (with ³H substitutions)
Molecular Weight1428.1 g/mol
SMILES NotationComplex structure with ³H labels
3D ConformationDisallowed due to high atom count

The tritium labeling does not alter the primary mechanism of action but enhances traceability in binding and metabolic studies .

Biosynthetic Pathway

Actinomycin d-[3h(g)] is biosynthesized through a non-ribosomal peptide synthetase (NRPS) pathway, mirroring actinomycin D production:

  • Precursor Integration :

    • Tryptophan is converted to 4-methyl-3-hydroxyanthranilic acid (4-MHA) via enzymatic steps involving kynurenine hydroxylase and methyltransferase .

    • Two 4-MHA molecules couple to form the phenoxazinone chromophore .

  • Peptide Assembly :

    • NRPS genes (e.g., acmA, acmB, acmC, acmD) mediate activation and elongation of peptide chains, incorporating D-glutamate and other residues .

    • Epimerase and methylase domains ensure stereochemical specificity .

  • Tritium Labeling :

    • Tritium is introduced during fermentation or via post-synthetic modification, typically at hydrogen-rich sites such as methyl groups or aromatic positions .

DNA Binding and Transcriptional Inhibition

Actinomycin d-[3h(g)] intercalates into DNA at GC-rich regions, forming stable complexes that block RNA polymerase activity. Key findings include:

Parameter Observation Source
Binding AffinityHigh specificity for duplex DNA
Inhibition MechanismPrevents RNA chain elongation by polymerase
Nucleocapsid Protein EffectEnhances DNA strand transfer inhibition

Inhibition efficiency is quantified using fluorescence assays (e.g., 7-AAD staining) or radiolabeled tracking .

Solubility and Stability

Solvent Solubility (mg/mL) Stability Source
DMSO62.77Stable at -20°C for 1 year
AqueousPoorDegrades rapidly

Scientific Research Applications

Cancer Research and Therapy

Actinomycin D has been extensively studied for its anticancer properties due to its ability to inhibit DNA transcription and replication. Its applications in cancer research include:

  • Mechanistic Studies : Actinomycin D is used to understand the mechanisms of gene expression regulation in cancer cells. By inhibiting RNA synthesis, researchers can study the downstream effects on cell proliferation and apoptosis .
  • In Vivo Studies : In animal models, such as tumor-bearing mice, Actinomycin D has shown significant efficacy in reducing tumor size and promoting regression. For instance, a single nonlethal dose was reported to cause total regression of Ridgway osteogenic sarcoma .
  • Combination Therapies : Actinomycin D is often used in combination with other chemotherapeutic agents. Studies indicate that when combined with fludarabine, it enhances survival rates in mice compared to controls .

Molecular Biology Applications

The tritiated form of Actinomycin D allows for advanced studies in molecular biology:

  • DNA Labeling : Researchers utilize Actinomycin D-[3H(g)] for labeling DNA in various assays. This technique aids in tracking DNA interactions and studying the dynamics of DNA repair mechanisms .
  • Gene Expression Analysis : By incorporating tritiated Actinomycin D into cellular systems, scientists can analyze gene expression profiles under different conditions, contributing to a better understanding of oncogenic processes and potential therapeutic targets .

Toxicology and Genotoxicity Testing

Actinomycin D's ability to interfere with cellular processes makes it a valuable tool in toxicology:

  • Genotoxic Potential Assessment : Actinomycin D is employed to evaluate the genotoxic effects of various compounds. By analyzing gene expression changes induced by exposure to potential genotoxins, researchers can assess the risk associated with chemical exposures .
  • Toxicogenomics : This field utilizes Actinomycin D to identify biomarkers for toxicity and carcinogenicity. The compound's effects on specific gene expressions provide insights into mechanisms of toxicity and facilitate the development of safer drugs .

Data Table: Summary of Key Findings Related to Actinomycin D-[3H(g)]

Application AreaKey FindingsReference
Cancer TherapySignificant tumor regression in animal models; effective in combination therapies
Molecular BiologyUseful for DNA labeling; aids in studying gene expression dynamics
Genotoxicity TestingEmployed for assessing genotoxic potential; informs toxicogenomics studies

Case Study 1: Efficacy in Osteogenic Sarcoma

A study demonstrated that a single dose of Actinomycin D effectively caused regression of osteogenic sarcoma in mice, suggesting its potential as a therapeutic agent against aggressive tumors .

Case Study 2: Gene Expression Modulation

In vitro studies using tritiated Actinomycin D have shown alterations in gene expression profiles when exposed to various environmental toxins, highlighting its utility in toxicological assessments .

Comparison with Similar Compounds

Properties

Molecular Formula

C62H86N12O16

Molecular Weight

1428.1 g/mol

IUPAC Name

1-N,9-N-bis[(3R,6S,7R,10S,16R)-3,10-bis(1,1,1,2,3,3,3-heptatritiopropan-2-yl)-2,5,9,12,15-pentaoxo-3,4,6,7,10,13,13,16,17,17,18,18,19,19-tetradecatritio-7,11,14-tris(tritritiomethyl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-2-(ditritioamino)-3-oxo-1-N,9-N,7,8-tetratritio-4,6-bis(tritritiomethyl)phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42-,43-,44+,45+,48+,49+/m1/s1/i1T3,2T3,3T3,4T3,5T3,6T3,7T3,8T3,9T3,10T3,11T3,12T3,13T3,14T3,15T3,16T3,17T2,18T2,19T2,20T2,21T,22T,23T2,24T2,25T2,26T2,27T,28T,29T,30T,33T,34T,36T,37T,42T,43T,44T,45T,48T,49T/hT6

InChI Key

RJURFGZVJUQBHK-RRSMDJEXSA-N

Isomeric SMILES

[3H]C1=C(C(=C2C(=C1C(=O)N([3H])[C@@]3(C(=O)N([C@](C(=O)N4[C@@](C(=O)N(C(C(=O)N([C@@](C(=O)O[C@]3([3H])C([3H])([3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])C([3H])([3H])[3H])([3H])[3H])C([3H])([3H])[3H])(C(C(C4([3H])[3H])([3H])[3H])([3H])[3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])[3H])[3H])N=C5C(=C(C(=O)C(=C5O2)C([3H])([3H])[3H])N([3H])[3H])C(=O)N([3H])[C@@]6(C(=O)N([C@](C(=O)N7[C@@](C(=O)N(C(C(=O)N([C@@](C(=O)O[C@]6([3H])C([3H])([3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])C([3H])([3H])[3H])([3H])[3H])C([3H])([3H])[3H])(C(C(C7([3H])[3H])([3H])[3H])([3H])[3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])[3H])[3H])C([3H])([3H])[3H])[3H]

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Origin of Product

United States

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